7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Description
7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-33716, also known as 7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, is a potent inhibitor of the Rho/MRTF/SRF signaling pathway . The primary target of CCG-33716 is the Myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT) .
Mode of Action
CCG-33716 interacts with MRTF-A, inhibiting its function and subsequently suppressing the Rho/MRTF/SRF-mediated transcriptional regulation . This interaction leads to a decrease in the nuclear accumulation of MRTF-A, thereby inhibiting the transcription of genes regulated by the MRTF/SRF pathway .
Biochemical Pathways
The Rho/MRTF/SRF signaling pathway plays a crucial role in various cellular functions, including cell migration, tissue fibrosis, and the development of atherosclerotic lesions . By inhibiting MRTF-A, CCG-33716 disrupts this pathway, leading to a reduction in these cellular events .
Result of Action
The inhibition of MRTF-A by CCG-33716 leads to a significant reduction in the cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . This results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Properties
IUPAC Name |
7-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c26-18(23-5-7-24(8-6-23)20(28)15-2-1-9-29-15)3-4-25-19(27)13-10-16-17(31-12-30-16)11-14(13)22-21(25)32/h1-2,9-11H,3-8,12H2,(H,22,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGGTDOMCWXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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